molecular formula C9H12 B6235864 2-ethynylspiro[3.3]heptane CAS No. 2408959-36-2

2-ethynylspiro[3.3]heptane

Cat. No.: B6235864
CAS No.: 2408959-36-2
M. Wt: 120.2
InChI Key:
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Description

2-Ethynylspiro[3.3]heptane is a unique organic compound characterized by its spirocyclic structure, which includes a cyclobutane ring fused to a cyclopropane ring with an ethynyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynylspiro[3.3]heptane typically involves the reaction of an appropriate alkene with an amide in the presence of triflic anhydride and a base such as collidine or lutidine. The reaction is carried out in 1,2-dichloroethane under reflux conditions for about 16 hours. The product is then purified using vacuum distillation or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Ethynylspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The spirocyclic structure can undergo substitution reactions, particularly at the ethynyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted spirocyclic compounds depending on the reagents used.

Scientific Research Applications

2-Ethynylspiro[3.3]heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly as a bioisostere for benzene rings in pharmaceuticals.

    Industry: Utilized in materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-ethynylspiro[3.3]heptane largely depends on its application. In medicinal chemistry, it can act as a bioisostere, mimicking the properties of benzene rings in drugs. This can influence molecular targets and pathways by altering the compound’s interaction with biological molecules, potentially enhancing its efficacy and reducing side effects .

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptane: The parent compound without the ethynyl group.

    Bicyclo[1.1.1]pentane: Another spirocyclic compound used as a benzene bioisostere.

    Cubane: A polycyclic compound with similar applications in medicinal chemistry.

    Bicyclo[2.2.2]octane: Another saturated benzene bioisostere with unique properties.

Uniqueness

2-Ethynylspiro[3.3]heptane is unique due to its ethynyl group, which provides additional reactivity and potential for further functionalization. This makes it a versatile building block in organic synthesis and a valuable compound in drug discovery and materials science .

Properties

CAS No.

2408959-36-2

Molecular Formula

C9H12

Molecular Weight

120.2

Purity

95

Origin of Product

United States

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